Cas no 1806418-01-8 (Ethyl 5-fluoro-2-iodopyridine-4-acetate)

Ethyl 5-fluoro-2-iodopyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-fluoro-2-iodopyridine-4-acetate
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- インチ: 1S/C9H9FINO2/c1-2-14-9(13)4-6-3-8(11)12-5-7(6)10/h3,5H,2,4H2,1H3
- InChIKey: QVCGJMXRQSEOEK-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(=C(C=N1)F)CC(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 203
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
Ethyl 5-fluoro-2-iodopyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029006342-500mg |
Ethyl 5-fluoro-2-iodopyridine-4-acetate |
1806418-01-8 | 95% | 500mg |
$1,651.30 | 2022-03-31 | |
Alichem | A029006342-250mg |
Ethyl 5-fluoro-2-iodopyridine-4-acetate |
1806418-01-8 | 95% | 250mg |
$960.40 | 2022-03-31 | |
Alichem | A029006342-1g |
Ethyl 5-fluoro-2-iodopyridine-4-acetate |
1806418-01-8 | 95% | 1g |
$3,184.50 | 2022-03-31 |
Ethyl 5-fluoro-2-iodopyridine-4-acetate 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
Ethyl 5-fluoro-2-iodopyridine-4-acetateに関する追加情報
Ethyl 5-Fluoro-2-IodoPyridine-4-Acetate: A Comprehensive Overview
Ethyl 5-fluoro-2-iodopyridine-4-acetate, with the CAS number 1806418-01-8, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with fluorine and iodine atoms, along with an ethyl acetate group. The combination of these functional groups makes it a versatile building block for various chemical transformations.
Recent studies have highlighted the potential of Ethyl 5-fluoro-2-iodopyridine-4-acetate in the development of novel pharmaceutical agents. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific enzyme systems. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising inhibitory activity against a key enzyme involved in neurodegenerative diseases. This finding underscores the importance of Ethyl 5-fluoro-2-iodopyridine-4-acetate as a valuable precursor in drug discovery.
The synthesis of Ethyl 5-fluoro-2-iodopyridine-4-acetate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. One notable approach reported in a 2023 paper from *Organic Process Research & Development* utilizes palladium-catalyzed cross-coupling reactions to achieve high yields and selectivity. This method not only enhances the efficiency of production but also minimizes environmental impact, aligning with current trends toward sustainable chemistry.
In addition to its applications in drug discovery, Ethyl 5-fluoro-2-iodopyridine-4-acetate has found utility in materials science. Its ability to undergo various substitution reactions makes it a candidate for the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). A recent investigation published in *Chemical Communications* explored its use as a ligand in constructing MOFs with enhanced porosity and stability, opening new avenues for gas storage and catalysis.
The structural versatility of Ethyl 5-fluoro-2-iodopyridine-4-acetate is further exemplified by its role in click chemistry. A 2023 study in *Angewandte Chemie* demonstrated that this compound can participate in copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, enabling the rapid construction of complex molecules. This capability positions it as a valuable tool in combinatorial chemistry and high-throughput screening.
From an analytical standpoint, the characterization of Ethyl 5-fluoro-2-iodopyridine-4-acetate has been significantly enhanced by modern spectroscopic techniques. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into its molecular structure and purity. These advancements ensure that researchers can confidently utilize this compound in their studies, knowing that its properties are well-defined.
Looking ahead, the continued exploration of Ethyl 5-fluoro-2-iodopyridine-4-acetate is expected to yield further breakthroughs across multiple disciplines. Its unique combination of functional groups and reactivity makes it an invaluable asset in both academic research and industrial applications. As new synthetic methods and applications emerge, this compound will undoubtedly remain at the forefront of chemical innovation.
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